5-bromo-2-(dicyanomethyl)pyridine
Description
5-Bromo-2-(dicyanomethyl)pyridine (CAS: 116195-86-9) is a pyridine derivative featuring a bromine atom at the 5-position and a dicyanomethyl group (-CH(CN)₂) at the 2-position. Its molecular formula is C₈H₄BrN₃, with a molar mass of 222.04 g/mol and a predicted density of 1.706 g/cm³ . The dicyanomethyl group imparts strong electron-withdrawing properties, influencing reactivity and coordination chemistry. This compound is used in pharmaceutical and materials research, particularly as a building block for metal complexes and functionalized heterocycles .
Properties
CAS No. |
116195-86-9 |
|---|---|
Molecular Formula |
C8H4BrN3 |
Molecular Weight |
222.045 |
IUPAC Name |
2-(5-bromo-1H-pyridin-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C8H4BrN3/c9-7-1-2-8(12-5-7)6(3-10)4-11/h1-2,5,12H |
InChI Key |
GDJPJOCXZWNBMJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C#N)C#N)NC=C1Br |
Synonyms |
5-bromo-2-(dicyanomethyl)pyridine |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Electronic Effects
Key Findings :
- The dicyanomethyl group in the target compound exhibits the strongest electron-withdrawing effect, enhancing electrophilicity at the pyridine ring. This contrasts with electron-donating groups (e.g., -OCH₃) or bulky substituents (e.g., -C(CH₃)₃), which reduce reactivity in electrophilic substitutions .
- Steric effects: The tert-butyl group in 5-bromo-2-(tert-butyl)pyridine hinders nucleophilic attack at the 5-bromo position, unlike the planar dicyanomethyl group .
Physical Properties and Stability
- Solubility: The dicyanomethyl group increases polarity, likely reducing solubility in non-polar solvents compared to tert-butyl or methoxy derivatives .
- Thermal Stability : 5-Bromo-2-(difluoromethoxy)pyridine has a boiling point of 194°C , slightly higher than the target compound’s predicted 192.5°C , reflecting differences in substituent volatility .
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